6-Amino-5-nitropyridin-2-OL
Overview
Description
It is primarily recognized for its role as a nucleobase in hachimoji DNA, where it pairs with 5-aza-7-deazaguanine . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 6-Amino-5-nitropyridin-2-OL is duplex DNA . This compound is used in the formation of triplex-forming oligonucleotides (TFOs) , which bind within the major groove of oligopurine-oligopyrimidine duplex sequences .
Mode of Action
This compound acts as an uncharged mimic of protonated cytosine . It enables stable and selective triplex formation at oligopurine-oligopyrimidine sequences containing multiple isolated or contiguous GC base pairs at neutral pH and above . This overcomes the constraint of sequence-specific recognition of duplex DNA by unmodified parallel TFOs, which is restricted to low pH conditions due to a necessity for cytosine protonation in the third strand .
Biochemical Pathways
The biochemical pathway affected by this compound involves the formation of specific base triplets, generating a triplex structure . This structure is used in gene-targeting agents for the transient control of gene activity in cell culture and in vivo, as well as for the permanent alteration of gene expression through directed mutagenesis .
Pharmacokinetics
Its molecular weight is 15511 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the stable and selective formation of triplex structures at oligopurine-oligopyrimidine sequences . This enables the use of TFOs as gene-targeting agents, potentially allowing for the control of gene activity and the introduction of functionality into artificial DNA nanostructures .
Action Environment
The action of this compound is influenced by environmental factors such as pH. Its ability to act as an uncharged mimic of protonated cytosine allows for triplex formation at neutral pH and above , overcoming the limitations of unmodified parallel TFOs, which require low pH conditions for effective binding .
Biochemical Analysis
Biochemical Properties
6-Amino-5-nitropyridin-2-OL plays a crucial role in biochemical reactions, particularly in the formation of triplex-forming oligonucleotides (TFOs). These TFOs can bind within the major groove of oligopurine-oligopyrimidine duplex sequences through the formation of specific base triplets, generating a triplex structure . The nucleobase this compound acts as an uncharged mimic of protonated cytosine, enabling stable and selective triplex formation at neutral pH . This property makes it valuable for gene-targeting applications and the detection or functionalization of synthetic or genomic DNA.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By enabling the formation of stable triplex structures, it can transiently control gene activity in cell culture and in vivo, as well as permanently alter gene expression through directed mutagenesis . This compound’s ability to form triplexes with oligopurine-oligopyrimidine sequences allows it to target specific genes, potentially leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA to form triplex structures. It binds within the major groove of oligopurine-oligopyrimidine duplex sequences, forming specific base triplets that stabilize the triplex structure . This interaction is facilitated by the compound’s ability to mimic protonated cytosine, allowing it to form stable triplexes at neutral pH. The formation of these triplex structures can inhibit or activate gene expression, depending on the target sequence and the context of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, allowing for prolonged interactions with target DNA sequences . Its degradation over time can lead to a decrease in its effectiveness, necessitating careful consideration of experimental conditions and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively form triplex structures and modulate gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular viability and function . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its role in forming triplex structures with DNA suggests that it may influence metabolic flux and metabolite levels by modulating gene expression
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its effectiveness in targeting specific genes and modulating cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, where it can interact with DNA, is particularly important for its role in forming triplex structures and modulating gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-nitropyridin-2-one typically involves the nitration of 2-amino-5-chloropyridine followed by hydrolysis. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for 6-Amino-5-nitropyridin-2-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-nitropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in different applications .
Scientific Research Applications
6-Amino-5-nitropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Amino-2-nitropyridine
- 6-Amino-3-nitropyridine
- 2-Amino-5-nitropyridine
Comparison: 6-Amino-5-nitropyridin-2-one is unique due to its specific pairing with 5-aza-7-deazaguanine in hachimoji DNA, which is not observed in other similar compounds. This unique property makes it a valuable tool in synthetic biology and genetic research .
Properties
IUPAC Name |
6-amino-5-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLOZOVAGYLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457865 | |
Record name | 6-Amino-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-30-5 | |
Record name | 6-Amino-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211555-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-nitropyridin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-5-NITROPYRIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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